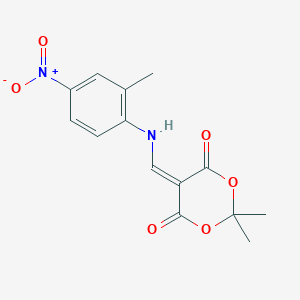

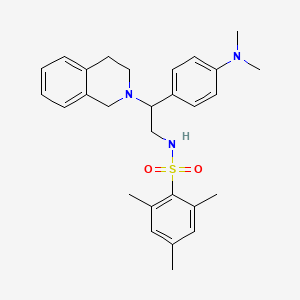

![molecular formula C17H18N4O3S B2732439 Isoxazol-5-yl(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 919752-60-6](/img/structure/B2732439.png)

Isoxazol-5-yl(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Isoxazol-5-yl(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a compound with the molecular formula C17H18N4O3S and a molecular weight of 358.42. Isoxazole, which is part of this compound, is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . It has a wide spectrum of biological activities and therapeutic potential .

Synthesis Analysis

The synthesis of isoxazole derivatives has been an interesting field of study for decades . One method involves the condensation of primary activated nitro compounds with alkenes to give isoxazolines and with alkynes to give isoxazoles . This process occurs in chloroform in the presence of 1,4-diazabicyclo[2.2.2]octane or other suitable N-bases via 1,3-dipolar cycloaddition .Molecular Structure Analysis

The structure of isoxazole, a part of the compound, consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions . The substitution of various groups on the isoxazole ring imparts different activity .Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . The literature survey revealed that the substitution of various groups on the isoxazole ring imparts different activity .Physical And Chemical Properties Analysis

As mentioned earlier, the molecular formula of this compound is C17H18N4O3S and it has a molecular weight of 358.42. Further physical and chemical properties are not specified in the available literature.Scientific Research Applications

Synthesis and Antimicrobial Activity

Researchers have synthesized novel derivatives involving the isoxazole and piperazine scaffolds, demonstrating significant antimicrobial properties. For example, Patel et al. (2011) synthesized new pyridine derivatives incorporating benzothiazole and piperazine units, showing variable and modest activity against bacteria and fungi. Similarly, Sanjeeva et al. (2022) developed 1,5-disubstituted pyrazole and isoxazole derivatives, including those with piperazin-1-yl)methanone components, which exhibited good antibacterial and antifungal activities (Patel et al., 2011; Sanjeeva et al., 2022).

Antiproliferative and Anticonvulsant Effects

Compounds with the isoxazole-piperazine framework have been evaluated for their antiproliferative and anticonvulsant effects. Malik and Khan (2014) designed novel derivatives acting as sodium channel blockers, showing significant anticonvulsant activities in electroshock models. This suggests potential therapeutic applications in epilepsy management (Malik & Khan, 2014).

Anti-inflammatory and Analgesic Agents

Isoxazole derivatives have been synthesized and evaluated for their potential as anti-inflammatory and analgesic agents. Abu-Hashem et al. (2020) developed novel compounds derived from visnaginone and khellinone, exhibiting significant COX-2 inhibition and analgesic activities, indicating their promise as therapeutic agents in managing pain and inflammation (Abu-Hashem et al., 2020).

Anticancer Activities

Novel isoxazole and piperazine-based conjugates have been synthesized and assessed for their anticancer activities. Chandrappa et al. (2010) investigated thioxothiazolidin-4-one derivatives for their anticancer and antiangiogenic effects, demonstrating significant inhibition of tumor growth and angiogenesis (Chandrappa et al., 2010).

Antitubercular Chemotypes

The benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffold has also been explored for its anti-tubercular potential. Pancholia et al. (2016) identified this scaffold as a new chemotype against Mycobacterium tuberculosis, with several compounds displaying low micromolar activity and low cytotoxicity, highlighting a promising avenue for tuberculosis treatment (Pancholia et al., 2016).

Future Directions

Isoxazole and its derivatives have a wide spectrum of biological activities and therapeutic potential . Therefore, the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .

properties

IUPAC Name |

[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1,2-oxazol-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O3S/c1-11-3-4-12(23-2)14-15(11)25-17(19-14)21-9-7-20(8-10-21)16(22)13-5-6-18-24-13/h3-6H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVHCNYUAYKJQQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C(=O)C4=CC=NO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isoxazol-5-yl(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-1,3-benzothiazole](/img/structure/B2732358.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)oxalamide](/img/structure/B2732364.png)

![2,5-dichloro-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2732365.png)

![2-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-imidazole dihydrochloride](/img/structure/B2732369.png)

![(S)-1-amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one (2R,3R)-2,3-bis(4-methylbenzoyloxy)succinate](/img/structure/B2732378.png)